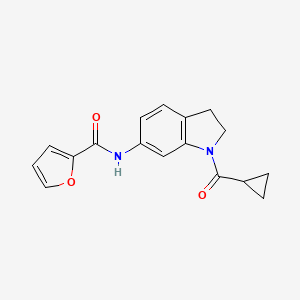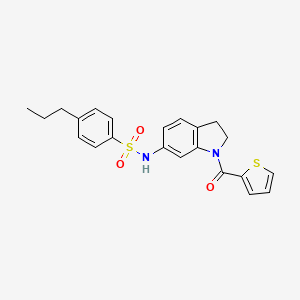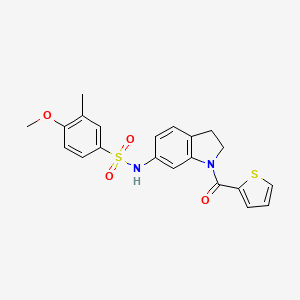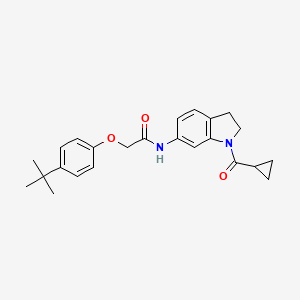
2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide
描述
2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in treating B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用机制
2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide inhibits BTK by binding to the kinase domain of the enzyme, preventing its activation and downstream signaling. BTK is a key enzyme in B-cell receptor signaling, and its inhibition leads to decreased survival and proliferation of B-cells. 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has also been shown to inhibit other kinases in the B-cell receptor signaling pathway, such as AKT and ERK, further enhancing its anti-tumor activity.
Biochemical and Physiological Effects
In preclinical studies, 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been shown to induce apoptosis in B-cells and inhibit tumor growth in mouse models of CLL and NHL. 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models. In addition, 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been shown to have a favorable safety profile in preclinical toxicology studies.
实验室实验的优点和局限性
One advantage of 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide is its specificity for BTK, which reduces the risk of off-target effects. 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has also been shown to have a favorable safety profile in preclinical toxicology studies. However, one limitation of 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide is its potential for resistance development, which has been observed in preclinical models. Another limitation is the lack of clinical data on the safety and efficacy of 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide in humans.
未来方向
For 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide include clinical trials in patients with B-cell malignancies, as well as combination therapy studies with other anti-cancer agents. In addition, further research is needed to understand the mechanisms of resistance to 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide and develop strategies to overcome it. Finally, the development of biomarkers to predict response to 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide could improve patient selection and treatment outcomes.
科学研究应用
2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In these studies, 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been shown to inhibit BTK signaling and induce apoptosis in B-cells, leading to tumor regression. 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models. These findings have led to the development of 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide as a potential therapeutic agent for B-cell malignancies.
属性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-24(2,3)18-7-10-20(11-8-18)29-15-22(27)25-19-9-6-16-12-13-26(21(16)14-19)23(28)17-4-5-17/h6-11,14,17H,4-5,12-13,15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMHNBVOTPDFEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



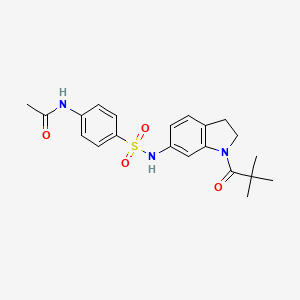
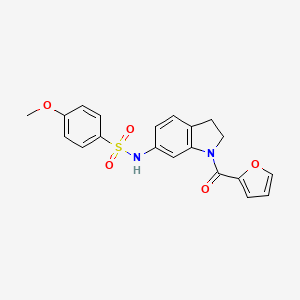
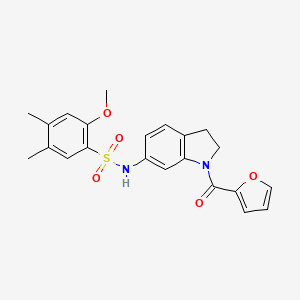

![N-ethyl-2-((6-methyl-7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3202407.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B3202426.png)
![N-(4-acetylphenyl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3202437.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3202445.png)
